molecular formula C16H14N4O5S B11519204 2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

Cat. No.: B11519204
M. Wt: 374.4 g/mol
InChI Key: OUZPHJGDLJTBGQ-UHFFFAOYSA-N
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Description

2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, an isoindoline moiety, and an ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting ethyl hydrazinecarboxylate with carbon disulfide and an appropriate oxidizing agent.

    Coupling with Isoindoline: The thiadiazole intermediate is then coupled with isoindoline-1,3-dione in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired ester linkage.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce corresponding alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. The thiadiazole ring is known for its antimicrobial and antifungal properties, making this compound a candidate for drug development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with biological targets such as enzymes and receptors makes it a promising lead compound for the development of new drugs.

Industry

In the industrial sector, the compound is used in the production of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes such as oxidative stress and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate apart is its combination of functional groups, which imparts unique chemical properties and reactivity. The presence of both a thiadiazole ring and an isoindoline moiety allows for diverse interactions with biological targets and makes it a versatile compound in various applications.

Properties

Molecular Formula

C16H14N4O5S

Molecular Weight

374.4 g/mol

IUPAC Name

[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)acetate

InChI

InChI=1S/C16H14N4O5S/c1-2-12-18-19-16(26-12)17-11(21)8-25-13(22)7-20-14(23)9-5-3-4-6-10(9)15(20)24/h3-6H,2,7-8H2,1H3,(H,17,19,21)

InChI Key

OUZPHJGDLJTBGQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)COC(=O)CN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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